molecular formula C6H11NH2<br>C6H13N<br>C6H13N B126512 Cyclohexylamine CAS No. 157973-60-9

Cyclohexylamine

Cat. No.: B126512
CAS No.: 157973-60-9
M. Wt: 99.17 g/mol
InChI Key: PAFZNILMFXTMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylamine (C₆H₁₁NH₂) is a primary aliphatic amine characterized by a cyclohexane ring substituted with an amino group. It is a colorless, hygroscopic liquid with a fishy odor, miscible with water and most organic solvents . Its basicity (pKa ~10.6) is stronger than aromatic amines like aniline (pKa ~4.6) but weaker than linear aliphatic amines such as n-hexylamine (pKa ~10.8) . Industrially, it serves as a precursor to cyclamate sweeteners, rubber chemicals, and corrosion inhibitors . This compound is synthesized via catalytic hydrogenation of aniline, yielding a mixture of this compound, dithis compound, and residual aniline .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFZNILMFXTMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N, Array
Record name CYCLOHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023996
Record name Cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyclohexylamine appears as a clear colorless to yellow liquid with an odor of ammonia. Flash point 90 °F. Irritates the eyes and respiratory system. Skin contact may cause burns. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid; Other Solid, Colorless or yellow liquid with a strong, fishy, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with an odor of ammonia., Colorless or yellow liquid with a strong, fishy, amine-like odor.
Record name CYCLOHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/226
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cyclohexylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/91
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0168.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

274.1 °F at 760 mmHg (EPA, 1998), 134.5 °C @ 760 mm Hg, 134.00 °C. @ 760.00 mm Hg, 134.5 °C, 274 °F
Record name CYCLOHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/91
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0168.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

88 °F (EPA, 1998), 88 °F, 88 °F, 31 °C (Closed Cup), 28 °C c.c.
Record name CYCLOHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/226
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/91
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0168.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Very soluble (NTP, 1992), Very soluble in ethanol, miscible in ether and acetone., Miscible with common organic solvents: alcohol, ethers, ketones, esters, aliphatic hydrocarbons; completely miscible with aromatic hydrocarbons., SOL IN CHLORINATED HYDROCARBONS, MINERAL OIL, PEANUT OIL AND SOYA BEAN OIL, Miscible with water., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible
Record name CYCLOHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Cyclohexylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0168.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.8647 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8647 @ 25 °C/25 °C, Relative density (water = 1): 0.86, 0.87
Record name CYCLOHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/91
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0168.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.42 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.42 (Air= 1), Relative vapor density (air = 1): 3.42, 3.42
Record name CYCLOHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/91
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

11 mmHg (NIOSH, 2023), 10.1 [mmHg], 10.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg
Record name CYCLOHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/226
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/91
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0168.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

AVAILABLE COMMERCIALLY IN THE US...WITH PURITY, 98% MINIMUM; AND 0.5% MAXIMUM BY WEIGHT MOISTURE CONTENT.
Record name CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless or yellow liquid.

CAS No.

108-91-8
Record name CYCLOHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/cyclohexylamine-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Cyclohexanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6GH4W7AEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/91
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GXAAE60.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

0.1 °F (EPA, 1998), -17.7 °C, -18 °C, 0.1 °F, 0 °F
Record name CYCLOHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/91
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0168.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Preparation Methods

Reaction Mechanism and Catalytic Systems

The hydrogenation of aniline (C6_6H5_5NH2_2) to cyclohexylamine involves the addition of hydrogen across the aromatic ring under catalytic conditions. This exothermic reaction typically employs transition metal catalysts such as Raney nickel, palladium, or ruthenium supported on alumina or carbon. The general reaction is:

C6H5NH2+3H2C6H11NH2ΔH=180kJ/mol[1][2]\text{C}6\text{H}5\text{NH}2 + 3\text{H}2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 \quad \Delta H = -180 \, \text{kJ/mol} \quad

Raney nickel, activated via alkali leaching of Ni-Al alloys, remains the most cost-effective catalyst for industrial-scale production. At 150–200°C and 2–5 MPa hydrogen pressure, conversions exceed 90%, with selectivity toward this compound ranging from 70–85%. Side reactions, notably the formation of dithis compound ((C6_6H11_{11})2_2NH), occur due to secondary amine condensation, necessitating careful control of residence time and hydrogen partial pressure.

Industrial Process Optimization

Chinese manufacturers predominantly utilize this method due to abundant aniline supplies. A representative flow scheme involves:

  • Preheating : Aniline and hydrogen are heated to 150°C in a fixed-bed reactor.

  • Catalytic Reaction : Gaseous H2_2 interacts with liquid aniline over Raney Ni at 3 MPa.

  • Separation : Unreacted H2_2 is recycled, while the product mixture undergoes fractional distillation to isolate this compound (b.p. 134–136°C) from dithis compound (b.p. 256°C).

Table 1: Performance Metrics of Aniline Hydrogenation

CatalystTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)By-product Yield (%)
Raney Ni1803.0957812 (dithis compound)
Pd/Al2_2O3_31602.598858
Ru-C2004.0998210

Data synthesized from

Cyclohexanol Catalytic Ammoniation

Reaction Dynamics

Cyclohexanol (C6_6H11_{11}OH) reacts with ammonia (NH3_3) in the presence of acidic catalysts like zeolites or silica-alumina composites. The process occurs via nucleophilic substitution, where the hydroxyl group is replaced by an amine:

C6H11OH+NH3C6H11NH2+H2O[2][3]\text{C}6\text{H}{11}\text{OH} + \text{NH}3 \rightarrow \text{C}6\text{H}{11}\text{NH}2 + \text{H}_2\text{O} \quad

Optimal conditions involve temperatures of 250–300°C and pressures of 1–2 MPa, achieving 65–75% this compound yield. Zeolite H-ZSM-5, with a Si/Al ratio of 25–50, enhances selectivity by minimizing dehydration side reactions.

By-product Management

Dehydration of cyclohexanol to cyclohexene (C6_6H10_{10}) and subsequent oligomerization remains a challenge. Co-feeding hydrogen donor solvents (e.g., isopropanol) suppresses coke formation on catalyst surfaces, extending operational lifespans by 40%.

Cyclohexanone Catalytic Ammoniation

Reductive Amination Pathways

Cyclohexanone (C6_6H10_{10}O) undergoes reductive amination with NH3_3 and H2_2 to form this compound. This one-pot reaction employs bifunctional catalysts combining metal sites (Ni, Co) for hydrogenation and acidic sites (Al2_2O3_3, TiO2_2) for imine formation:

C6H10O+NH3+H2C6H11NH2+H2O[3][4]\text{C}6\text{H}{10}\text{O} + \text{NH}3 + \text{H}2 \rightarrow \text{C}6\text{H}{11}\text{NH}2 + \text{H}2\text{O} \quad

Ni-Co/Al2_2O3_3 catalysts at 180°C and 4 MPa H2_2 achieve 80% selectivity, with residual cyclohexanone recycled via distillation.

Advances in Catalyst Design

Recent studies highlight mesoporous SiO2_2-supported Ni nanoparticles (5–10 nm) doped with La2_2O3_3. La3+^{3+} ions stabilize Ni in a reduced state, increasing turnover frequency (TOF) from 0.8 to 1.4 s1^{-1}.

Nitrocyclohexane Reduction

Hydrogenolytic Cleavage

Nitrocyclohexane (C6_6H11_{11}NO2_2) is reduced to this compound using H2_2 and Pd/C catalysts:

C6H11NO2+3H2C6H11NH2+2H2O[1][3]\text{C}6\text{H}{11}\text{NO}2 + 3\text{H}2 \rightarrow \text{C}6\text{H}{11}\text{NH}2 + 2\text{H}2\text{O} \quad

This method, though less common, offers 90% yields under mild conditions (80°C, 1 MPa). However, nitrocyclohexane’s limited commercial availability restricts industrial adoption.

Emerging Methods: Reductive Amination of Cyclohexanone Oxime

Patent CN1900049A Synthesis

A 2006 patent discloses a high-yield route using cyclohexanone oxime (C6_6H10_{10}NOH) and H2_2 in cyclohexane solvent with Raney Ni:

  • Reaction Setup : Cyclohexanone oxime (1.0 mol), Raney Ni (3.0 g), and NH3_3 (1.0 mol) in a 500 mL autoclave at 100°C and 3.0 MPa H2_2.

  • Hydrogenation : After 8 hours, 95% conversion is achieved.

  • Workup : Filtration removes the catalyst, followed by azeotropic distillation to recover cyclohexane and isolate this compound (92% purity).

Table 2: Comparative Analysis of Preparation Methods

MethodRaw Material Cost (USD/kg)Energy Consumption (kWh/kg)CO2_2 Footprint (kg/kg)Industrial Scalability
Aniline Hydrogenation1.208.52.7High
Cyclohexanol Ammoniation1.5010.23.1Moderate
Cyclohexanone Oxime Route2.107.82.3Low

Data synthesized from

Chemical Reactions Analysis

General Reactivity as a Weak Base

Cyclohexylamine acts as a weak base (pKₐ = 10.63) , forming salts with acids. Key reactions include:

  • Neutralization : Reacts exothermically with Brønsted acids (e.g., HCl) to form cyclohexylammonium chloride .

  • CO₂ Absorption : Forms cyclohexylammonium carbonate upon exposure to atmospheric CO₂ .

Enzymatic Oxidation

This compound oxidase (CHAO) catalyzes oxidative deamination to cyclohexanone, NH₃, and H₂O₂ :
C H NH O H O C H O NH H O \text{C H NH O H O C H O NH H O }

  • Key Data :

    • CHAO from Acinetobacter sp. YT-02 shows 48% sequence homology to Brevibacterium oxydans CHAO .

    • Reaction stoichiometry: 1 μmol O₂ consumed per μmol this compound oxidized .

Hypochlorite Reaction

Reacts with NaOCl to form N-monochlorothis compound (λₘₐₓ = 245 nm) :
C H NH NaOCl C H NHCl NaOH\text{C H NH NaOCl C H NHCl NaOH}

  • Implications : Enhances oxidation of plasma sulfhydryl groups, suggesting reactive intermediates .

Halogenation

  • Chlorination : Forms N,N-dichlorothis compound with Cl₂ :
    C H NH 2 Cl C H NCl 2 HCl\text{C H NH 2 Cl C H NCl 2 HCl}

  • Bromination : Reacts with bromine under controlled conditions to yield brominated derivatives .

Alkylation and Acylation

Reaction TypeReagentsProductConditions
N-Alkylation Alkyl halides, alcoholsN-AlkylcyclohexylaminesNi/Co catalysts, 220°C
Schotten-Baumann Acylation Acid chlorides (e.g., AcCl)Cyclohexyl amidesAlkaline aqueous phase
Epoxide Ring-Opening Ethylene oxideβ-Hydroxyethylthis compoundRoom temperature
  • Industrial Example : Alkylation with cyclohexanol and NH₃ over Ni/Co catalysts yields >80% this compound .

Diazotization

Reacts with HNO₂ to form cyclohexanol and N₂ gas :
C H NH HNO C H OH N H O\text{C H NH HNO C H OH N H O}

Sulfonamide Formation

  • Hinsberg Test : Reacts with benzenesulfonyl chloride to form N-cyclohexylbenzenesulfonamide, soluble in alkali .

Polymerization and Catalysis

  • Epoxy Hardening : Acts as a curing agent for epoxy resins via amine-epoxide addition .

  • Vulcanization Accelerator : Condenses with mercaptobenzothiazole to form sulfenamide accelerators (e.g., N-cyclohexyl-2-benzothiazolesulfenamide) .

Disproportionation

At 160–200°C over Ru-Pd/γ-Al₂O₃, this compound disproportionates :
2 C H NH C H NHC H NH \text{2 C H NH C H NHC H NH }

  • Equilibrium Data : Conversion minimally affected by temperature (433–463 K) .

Scientific Research Applications

Chemical Synthesis

Cyclohexylamine serves as a versatile building block in organic synthesis. It is utilized in the production of various chemicals, including:

  • Corrosion Inhibitors : CHA is used as a corrosion inhibitor in boiler feed water, preventing metal degradation .
  • Chemical Intermediates : It acts as an intermediate in the synthesis of agrochemicals and pharmaceuticals, including herbicides and insecticides .

Table 1: Chemical Applications of this compound

Application TypeSpecific Use
Corrosion InhibitorUsed in boiler feed water systems
Chemical IntermediateKey ingredient in the synthesis of agrochemicals
Pharmaceutical SynthesisPrecursor for various drug compounds

Pharmaceutical Applications

This compound has notable pharmaceutical applications due to its ability to modify biological activity. It is involved in the synthesis of:

  • Chiral Amines : CHA can be utilized to produce chiral amines through biocatalytic processes, which are essential for developing enantiomerically pure drugs .
  • Antidepressants : Certain derivatives of this compound are explored for their potential antidepressant effects due to their interaction with neurotransmitter systems .

Case Study: Synthesis of Chiral Amines

A study demonstrated the use of this compound as a substrate in the deracemization process using Acinetobacter sp. YT-02, highlighting its role as a biocatalyst in pharmaceutical synthesis . This method offers a sustainable approach to producing chiral compounds with high selectivity.

Agricultural Applications

In agriculture, this compound is primarily used as an active ingredient in herbicides and pesticides. Its effectiveness stems from its ability to enhance the efficacy of active ingredients through formulation improvements.

Table 2: Agricultural Uses of this compound

Application TypeSpecific Use
Herbicide FormulationEnhances efficacy of herbicidal compounds
Pesticide DevelopmentServes as a key ingredient in pesticide formulations

Environmental Considerations

While this compound has beneficial applications, it also poses environmental risks. Studies indicate that CHA can be harmful to aquatic life and humans if not managed properly. Research on biodegradation shows that certain microbial strains can effectively degrade this compound, indicating potential for bioremediation strategies .

Case Study: Biodegradation Research

Research conducted on Acinetobacter sp. YT-02 demonstrated its capability to degrade this compound effectively, suggesting a promising avenue for reducing environmental impact through bioremediation techniques .

Table 3: Toxicological Data on this compound

Study TypeFindings
Irritation StudiesCauses respiratory tract irritation
Occupational ExposureSet limits due to potential health risks

Comparison with Similar Compounds

Structural Analogues: Cyclohexylamine vs. Aniline and Dithis compound

Property This compound Aniline Dithis compound
Structure Cyclohexane + NH₂ Benzene + NH₂ Two cyclohexyl + NH
Basicity (pKa) ~10.6 ~4.6 ~11.2
Boiling Point (°C) 134 184 256
Water Solubility Miscible Slightly soluble Insoluble
Applications Sweeteners, corrosion inhibitors Dyes, pharmaceuticals Rubber vulcanization

Key Differences :

  • This compound’s saturated ring enhances basicity and hydrophilicity compared to aromatic aniline.
  • Dithis compound, a secondary amine, exhibits higher basicity and thermal stability, making it suitable for high-temperature industrial processes .

Functional Analogues: Inhibition and Enzyme Activity

This compound vs. L-Phenylalanine (L-Phe) :

  • In Vibrio Alkaline Phosphatase (VAP), this compound acts as a non-competitive inhibitor (Ki = 45.3 mM), mimicking L-Phe’s binding mode at the active site. Both compounds show reduced inhibition in W274A/K/H mutants, suggesting shared binding interactions .
  • Unlike L-Phe, this compound lacks chiral centers, simplifying its synthetic utility in enzyme inhibition studies .

This compound vs. n-Hexylamine :

  • The thermostable enzyme MAOTb from Thermobifida sp. This selectivity arises from steric hindrance imposed by this compound’s rigid ring, which prevents proper alignment in the enzyme’s substrate pocket .

Reactivity and Catalytic Behavior

Thermodynamic Properties in Solvent Mixtures

This compound’s interactions with alcohols (e.g., 1-propanol, 1-butanol) were analyzed using Redlich–Kister models. Key findings include:

  • Excess molar volumes (Vᴱ) are negative, indicating strong intermolecular interactions via hydrogen bonding. Vᴱ values become less negative with longer alcohol chains (e.g., -1.2 cm³/mol for 1-propanol vs. -0.8 cm³/mol for 1-pentanol) .
  • Temperature dependence : Higher temperatures reduce interaction strength, favoring entropy-driven disordering .

Chromatography and Selectivity Tuning

This compound outperforms triethylamine (TEA) as a mobile-phase additive in reversed-phase liquid chromatography (RPLC):

  • Peak symmetry improves by 40% for peptides due to superior silanol masking and ion-pairing effects .

Environmental and Metabolic Considerations

  • Transformation Products (TPs): this compound is a known TP of cyclamate (artificial sweetener), detected in wastewater effluents at concentrations up to 1.2 mg/L .
  • Metabolism: In humans, ~60% of ingested this compound is excreted unchanged, while 30% undergoes oxidation to cyclohexanone and cyclohexanol .

Biological Activity

Cyclohexylamine (CHA) is a cyclic amine with notable biological activities and pharmacological properties. This article delves into the compound's mechanisms of action, toxicity, metabolism, and its effects on various biological systems, drawing from diverse research studies.

Overview of this compound

This compound is primarily recognized as a metabolite of cyclamate, an artificial sweetener. It is involved in various biological processes, including effects on cell adhesion, cardiovascular responses, and potential neurotoxic effects.

  • Inhibition of Cell Adhesion :
    • CHA has been shown to inhibit the adhesion of lymphocytic cells to human syncytiotrophoblasts, which may have implications for lymphocyte-mediated infections such as HIV. The inhibition was dose-dependent, with half-maximal inhibition occurring at approximately 4 mM .
  • Cardiovascular Effects :
    • In healthy volunteers, CHA administration resulted in significant increases in both systolic and diastolic blood pressure at higher doses (5 and 10 mg/kg), while lower doses showed no significant changes. The hypertensive effect correlates closely with plasma levels of CHA, indicating a direct cardiovascular impact .
  • Neuropharmacological Actions :
    • Research indicates that CHA can induce analgesic effects and alter conditioned responses in animal models. It affects the central nervous system by prolonging hexobarbital sleeping time at high doses .
  • Reproductive Toxicity :
    • Long-term studies in rats revealed that CHA might lead to testicular atrophy at high doses (150 mg/kg), although fertility remained intact. Histopathological examinations indicated mucosal thickening in bladder walls but no bladder tumors were observed .

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in humans and animals. Studies have shown that approximately 90% of ingested CHA is excreted via urine, primarily as deaminated products like cyclohexanol. The metabolic pathways differ across species; for instance, ring hydroxylation is predominant in rats while deamination occurs in guinea pigs and rabbits .

Table 1: Metabolic Pathways of this compound

SpeciesMajor MetabolitesElimination Route
HumansCyclohexanol, trans-cyclohexane-1,2-diolUrinary excretion
Rats3- or 4-aminocyclohexanolUrinary excretion
Guinea PigsCyclohexanone, cyclohexanolUrinary excretion
RabbitsN-hydroxythis compoundUrinary excretion

Toxicity Studies

Acute toxicity studies indicate that CHA's lethality is temperature and aggregation-dependent. The LD50 values vary significantly among species; for example, the presumed LD50 for rats is around 200 mg/kg body weight . Inhalation studies have shown respiratory irritation at concentrations as low as 210 mg/m³ .

Case Study: Long-term Toxicity Assessment

A two-year multi-generation toxicity study in rats evaluated various dosages of CHA (15 to 150 mg/kg/day). While some growth retardation was noted at higher doses, overall health metrics remained within normal limits across generations. However, testicular atrophy was observed at the highest dosage level .

Q & A

Basic: What are the critical safety considerations when handling cyclohexylamine in laboratory settings?

Answer: this compound is a flammable liquid (flash point: 27°C) with acute toxicity (rat oral LD₅₀: 11 mg/kg) and severe irritancy to skin, eyes, and respiratory systems . Key safety measures include:

  • Use of explosion-proof equipment and alcohol-resistant foam for fire suppression .
  • Personal protective equipment (PPE): Neoprene gloves, chemical-resistant suits, and vapor respirators .
  • Storage in ventilated, cool areas away from oxidizers and acids to prevent hazardous reactions .

Basic: How can researchers design experiments to mitigate this compound’s volatility and flammability risks?

Answer: Experimental designs should prioritize closed-system setups and inert atmospheres (e.g., nitrogen purging) to minimize vapor exposure. Use water-jacketed condensers for reflux systems and ensure electrical equipment is rated for flammable environments . Monitor vapor concentrations with real-time sensors, adhering to OSHA’s permissible exposure limit (PEL: 10 ppm) .

Advanced: How should conflicting data on this compound’s mutagenicity in rodent models be reconciled?

Answer: Discrepancies arise from methodological differences. Legator et al. (unpublished) reported chromosomal aberrations in rat bone marrow after intraperitoneal injection, while Dick et al. found no significant effects using oral administration . Critical analysis should evaluate dosing routes (intraperitoneal vs. oral), metabolite formation, and species-specific metabolic pathways . Standardized OECD 489 micronucleus assays are recommended for harmonized testing .

Advanced: What methodologies are recommended for assessing this compound’s environmental persistence and degradation pathways?

Answer: Aerobic biodegradation studies using OECD 301F tests show 60–94% degradation in 21 days with activated sludge . For photolysis, UV-Vis spectroscopy confirms no direct photodegradation (>250 nm), but hydroxyl radical reaction dominates in the atmosphere (half-life: 1.82 days) . Soil adsorption is minimal (log Koc: 1.49), requiring liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace analysis in aquatic systems .

Basic: What analytical techniques are suitable for quantifying this compound in aqueous solutions?

Answer: Gas chromatography (GC) with flame ionization detection (FID) or nitrogen-phosphorus detection (NPD) achieves detection limits of 0.1 ppm. For complex matrices, solid-phase extraction (SPE) with C18 cartridges followed by derivatization (e.g., dansyl chloride) enhances sensitivity in HPLC-UV analyses . Validate methods using spiked recovery tests (85–115% acceptable range) .

Advanced: What statistical approaches are appropriate for analyzing multi-generational toxicity data in this compound exposure studies?

Answer: Covariance analysis (ANCOVA) is critical for separating maternal weight effects from direct toxicity in pup viability data . For example, Oser et al. (1976) used mixed-effects models to analyze F1–F5 generation litters, revealing dose-dependent reductions in pup weight (p<0.05) after adjusting for dam weight . Bayesian hierarchical models can account for inter-litter variability in chronic studies .

Basic: What are the key parameters for ensuring reproducibility in this compound-based synthesis protocols?

Answer: Document reaction conditions rigorously:

  • Solvent purity (e.g., anhydrous ethanol for aminolysis reactions) .
  • Stoichiometric ratios (e.g., 1.2:1 amine-to-substrate for optimal yield) .
  • Post-synthesis characterization: NMR (¹H/¹³C) for structural confirmation and Karl Fischer titration for residual water (<0.5%) .

Advanced: How do variations in experimental models affect this compound toxicity outcomes?

Answer: Species- and route-specific differences are significant. Rats exhibit testicular atrophy at 200 mg/kg/day (oral), while dogs show similar effects at lower doses . Intraperitoneal administration in mice increases systemic bioavailability, amplifying hepatotoxicity vs. oral dosing . Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Basic: What are the recommended waste management protocols for this compound-contaminated materials?

Answer: Neutralize aqueous wastes with dilute HCl (pH 2–3) to form this compound hydrochloride, followed by adsorption onto activated carbon (1 g/g amine) . Incinerate organic wastes at >850°C with scrubbers for NOx abatement . Compliance with EPA codes (D001, D018) is mandatory for landfill disposal .

Advanced: What mechanistic studies are needed to clarify this compound’s testicular toxicity versus observed fertility outcomes?

Answer: Despite testicular atrophy in rats at 200 mg/kg/day, multigeneration studies show no significant fertility reduction . Proposed studies:

  • Single-cell RNA sequencing of spermatogonial stem cells to identify apoptotic pathways .
  • In vitro Sertoli cell co-cultures with LC-MS metabolomics to detect amine-induced oxidative stress .
  • Epididymal sperm chromatin structure assays (SCSA) to assess DNA fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylamine
Reactant of Route 2
Reactant of Route 2
Cyclohexylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.